2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)cyclohexanecarboxylate
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Overview
Description
2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)cyclohexanecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dioxooctahydro-methanoisoindolyl group, and a cyclohexanecarboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)cyclohexanecarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the 2,4-dichlorophenyl acetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid in the presence of a base such as triethylamine to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
- 2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)butanoate
Uniqueness
Compared to similar compounds, 2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5210~2,6~]dec-4-yl)cyclohexanecarboxylate is unique due to its specific structural features, such as the cyclohexanecarboxylate ester group
Properties
CAS No. |
1005112-02-6 |
---|---|
Molecular Formula |
C24H25Cl2NO5 |
Molecular Weight |
478.4g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C24H25Cl2NO5/c25-15-5-8-17(18(26)10-15)19(28)11-32-24(31)12-3-6-16(7-4-12)27-22(29)20-13-1-2-14(9-13)21(20)23(27)30/h5,8,10,12-14,16,20-21H,1-4,6-7,9,11H2 |
InChI Key |
GCBVSFUWLHVUAY-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C(=O)C4C5CCC(C5)C4C3=O |
Canonical SMILES |
C1CC(CCC1C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C(=O)C4C5CCC(C5)C4C3=O |
Origin of Product |
United States |
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